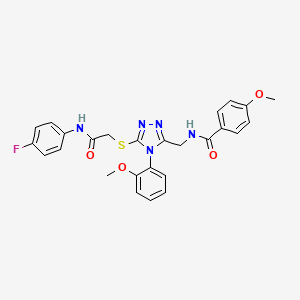
N-((5-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((5-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide is a useful research compound. Its molecular formula is C26H24FN5O4S and its molecular weight is 521.57. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-((5-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide is a complex organic compound notable for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This compound features a triazole ring, a methoxybenzamide moiety, and a fluorophenyl group, which together contribute to its diverse biological effects.
Structural Characteristics
The molecular formula of this compound is C26H24FN5O3S. Its structure includes several functional groups that are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C26H24FN5O3S |
| Molecular Weight | 488.56 g/mol |
| Functional Groups | Triazole, Benzamide, Thioether |
Anticancer Properties
Preliminary studies indicate that this compound exhibits significant anticancer properties. Similar compounds have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. For instance, the presence of the triazole ring has been associated with enhanced anticancer activity due to its ability to interact with cellular targets involved in cancer progression .
Case Study:
In vitro studies have demonstrated that derivatives of triazole compounds can effectively target cancer cells. For example, compounds structurally related to this compound were tested against human glioblastoma (U87) and breast cancer (MDA-MB-231) cell lines, showing IC50 values indicating potent cytotoxicity .
Antimicrobial Activity
The compound also shows promise as an antimicrobial agent . The triazole moiety is known for its antifungal properties, while the thioether linkage may enhance antibacterial activity. Research has indicated that similar compounds can inhibit the growth of various bacteria and fungi by disrupting their cellular processes .
The biological activity of this compound may involve several mechanisms:
- Apoptosis Induction: The compound may promote programmed cell death in cancer cells.
- Enzyme Inhibition: Interaction with enzymes involved in tumor growth or microbial resistance could be a key aspect of its action.
- DNA Intercalation: Similar compounds have been shown to intercalate into DNA strands, disrupting replication and transcription processes.
Molecular Docking Studies
Molecular docking studies have been utilized to predict how this compound interacts with biological targets. These studies suggest strong binding affinities to specific receptors and enzymes implicated in cancer progression and microbial resistance .
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-Fluoro-N-(1-(m-tolyl)-1H-pyrazole) | Pyrazole ring | Anticancer |
| 1-(p-Tolyl)-3-(triazolyl)urea | Triazole and urea | Antifungal |
| 4-(Fluorophenyl)thioacetamide | Thioether linkage | Antibacterial |
The unique combination of structural features in this compound may provide synergistic effects in biological activity not observed in simpler analogs.
Propiedades
IUPAC Name |
N-[[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24FN5O4S/c1-35-20-13-7-17(8-14-20)25(34)28-15-23-30-31-26(32(23)21-5-3-4-6-22(21)36-2)37-16-24(33)29-19-11-9-18(27)10-12-19/h3-14H,15-16H2,1-2H3,(H,28,34)(H,29,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSSJZNDHRLSBMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NCC2=NN=C(N2C3=CC=CC=C3OC)SCC(=O)NC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24FN5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
521.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













